molecular formula C14H17FN2O B5362495 1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea

1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea

Cat. No.: B5362495
M. Wt: 248.30 g/mol
InChI Key: AQXCTGCDGFSINB-UHFFFAOYSA-N
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Description

1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both alkyne and fluorophenyl groups in its structure suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 3-ethylpent-1-yne with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Catalyst: Transition metal catalysts such as palladium or copper.

    Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The alkyne group may participate in covalent bonding with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The urea moiety may facilitate hydrogen bonding with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethylpent-1-yn-3-yl)-3-phenylurea: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(3-Ethylpent-1-yn-3-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and applications.

    1-(3-Ethylpent-1-yn-3-yl)-3-(4-bromophenyl)urea: Contains a bromine atom, which may affect its chemical behavior and biological activity.

Uniqueness

1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity

Properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-4-14(5-2,6-3)17-13(18)16-12-9-7-11(15)8-10-12/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXCTGCDGFSINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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